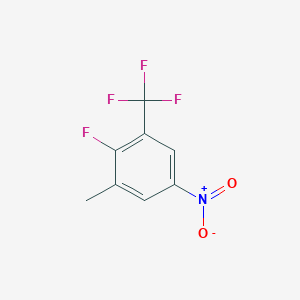
2-Fluoro-1-metil-5-nitro-3-(trifluorometil)benceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of fluorine, methyl, nitro, and trifluoromethyl groups attached to a benzene ring
Aplicaciones Científicas De Investigación
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique chemical structure and properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mecanismo De Acción
Mode of Action
Nitrobenzene compounds can participate in a variety of chemical reactions. They can act as electrophiles in aromatic substitution reactions , where the nitro group can be replaced by another group. The presence of the nitro group can also activate the benzene ring towards further electrophilic substitution .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene” would depend on many factors, including its chemical structure and the route of administration. Nitrobenzene compounds can potentially be absorbed through the skin, ingested, or inhaled, and can be metabolized in the body to other compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Fluorination: The selective introduction of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Sodium amide in liquid ammonia, thiourea in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: 2-Fluoro-1-methyl-5-amino-3-(trifluoromethyl)benzene.
Substitution: 2-Amino-1-methyl-5-nitro-3-(trifluoromethyl)benzene.
Oxidation: 2-Fluoro-5-nitro-3-(trifluoromethyl)benzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-1-methyl-3-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-Methyl-5-nitro-3-(trifluoromethyl)benzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-1-methyl-5-nitrobenzene: Lacks the trifluoromethyl group, leading to different physical and chemical properties.
Uniqueness
2-Fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene is unique due to the combination of fluorine, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric effects, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-fluoro-1-methyl-5-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-4-2-5(13(14)15)3-6(7(4)9)8(10,11)12/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKYQUGFDBWMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
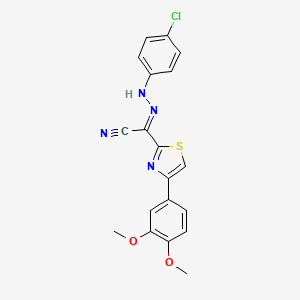
![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)
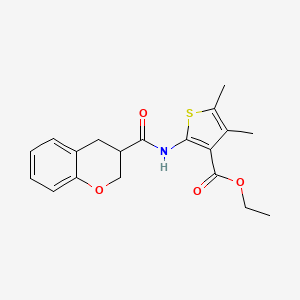
![3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2382364.png)
![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
![2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2382366.png)
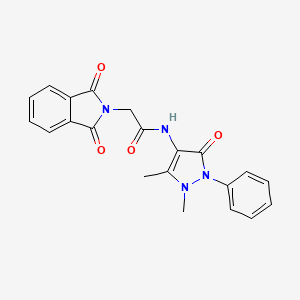
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382370.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2382372.png)
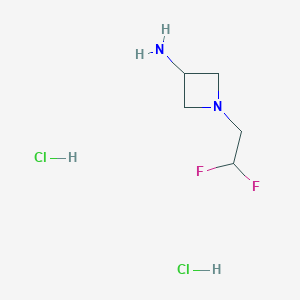
![(11Z)-11-[(3-acetylphenyl)imino]-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2382378.png)
![2-(3-Fluorophenyl)-1,2,4,8-tetrazaspiro[4.5]decan-3-one](/img/structure/B2382379.png)
![2-[4-(3,5-DIMETHYLBENZOYL)PIPERAZIN-1-YL]-4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B2382381.png)
